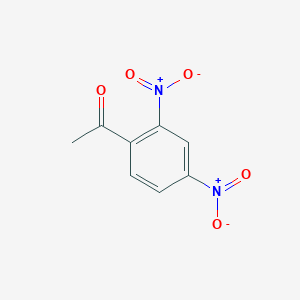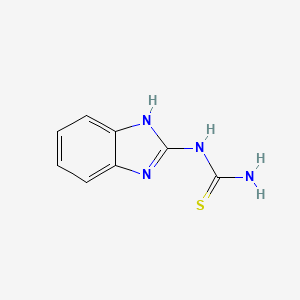
1-(2,4-Dinitrophenyl)ethan-1-one
Overview
Description
1-(2,4-Dinitrophenyl)ethan-1-one is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethanone moiety. This compound is notable for its vibrant yellow color and is commonly used in various chemical reactions and analytical procedures. Its structure consists of a phenyl ring substituted with two nitro groups at the 2 and 4 positions, and a carbonyl group attached to the ethanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)ethan-1-one can be synthesized through the nitration of acetophenone. The process involves the reaction of acetophenone with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)ethan-1-one undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: It reacts with hydrazine derivatives to form hydrazones, which are useful in identifying carbonyl compounds.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Substitution Reactions: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Hydrazine Derivatives: Used in the formation of hydrazones.
Reducing Agents: Such as tin and hydrochloric acid for reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed:
Hydrazones: Formed from the reaction with hydrazine derivatives.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Phenyl Derivatives: Formed from nucleophilic aromatic substitution.
Scientific Research Applications
1-(2,4-Dinitrophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the identification of carbonyl compounds through the formation of hydrazones.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)ethan-1-one involves its ability to form stable hydrazones with carbonyl compounds. This reaction is facilitated by the electron-withdrawing nature of the nitro groups, which increases the electrophilicity of the carbonyl carbon. The compound also acts as a substrate in various reduction and substitution reactions, where the nitro groups play a crucial role in the reactivity and stability of the intermediates.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an ethanone moiety.
2,4-Dinitrobenzaldehyde: Contains an aldehyde group instead of an ethanone moiety.
2,4-Dinitrotoluene: Contains a methyl group instead of an ethanone moiety.
Uniqueness: 1-(2,4-Dinitrophenyl)ethan-1-one is unique due to its specific reactivity with carbonyl compounds, making it a valuable reagent in analytical chemistry. Its ability to undergo various chemical reactions also makes it versatile in synthetic applications.
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQDFKPCHUGQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608268 | |
| Record name | 1-(2,4-Dinitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62572-86-5 | |
| Record name | 1-(2,4-Dinitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B3355396.png)

![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione](/img/structure/B3355409.png)








